Cas no 2248399-43-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-6519719
- 2248399-43-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate
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- Inchi: 1S/C19H12N2O5/c22-17(11-13-10-16(25-20-13)12-6-2-1-3-7-12)26-21-18(23)14-8-4-5-9-15(14)19(21)24/h1-10H,11H2
- InChI Key: RTDCYABKBVMVJF-UHFFFAOYSA-N
- SMILES: O(C(CC1C=C(C2C=CC=CC=2)ON=1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 348.07462149g/mol
- Monoisotopic Mass: 348.07462149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 89.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519719-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 0.05g |
$612.0 | 2025-03-14 | |
| Enamine | EN300-6519719-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 0.1g |
$640.0 | 2025-03-14 | |
| Enamine | EN300-6519719-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 0.25g |
$670.0 | 2025-03-14 | |
| Enamine | EN300-6519719-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 0.5g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6519719-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
| Enamine | EN300-6519719-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
| Enamine | EN300-6519719-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
| Enamine | EN300-6519719-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
2248399-43-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate (CAS No. 2248399-43-9)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate, identified by its Chemical Abstracts Service (CAS) number 2248399-43-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule belongs to a class of heterocyclic derivatives that exhibit a unique structural framework combining an isoindole core with an oxazole moiety. The presence of these functional groups imparts distinct electronic and steric properties, making the compound a valuable candidate for further exploration in medicinal chemistry and drug discovery.
The structural configuration of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl-1,2-oxazol-3-yl)acetate features a conjugated system that includes both the dioxo (ketone-like) and oxazole (five-membered heterocycle with oxygen atoms) functionalities. This arrangement not only enhances the compound's potential for interactions with biological targets but also opens up avenues for synthetic modifications. The phenyl substituent at the 5-position of the oxazole ring further influences the electronic distribution and reactivity of the molecule, making it a versatile scaffold for designing novel pharmacophores.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. The isoindole scaffold, in particular, has been extensively studied for its role in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The incorporation of an oxazole ring into this framework introduces additional binding pockets and hydrogen bonding opportunities, which can be exploited to enhance drug-target affinity. This dual functionality makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-phenyl)-1H-imidazolone acetate a promising candidate for further development.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Molecular docking studies have shown that derivatives of this compound can effectively engage with various protein targets, including enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations suggest that modifications at the dioxo and phenyl positions could enhance binding affinity to kinases and transcription factors. These findings align with emerging trends in drug design where structure-based virtual screening is used to identify lead compounds.
The synthesis of 1,3-dioxo--dihydro--isoindol--ylyl--acetate derivatives remains an active area of research due to their synthetic challenges and potential therapeutic benefits. Traditional synthetic routes often involve multi-step sequences requiring careful control of reaction conditions to avoid side products. However, recent innovations in catalytic methods have streamlined some of these processes, making it feasible to produce complex analogs on a larger scale. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the carbon-carbon bonds between the isoindole and oxazole moieties while maintaining high regioselectivity.
The pharmacological profile of this compound is still under investigation, but early studies indicate promising activity against several disease-related targets. For example, analogs with similar structural motifs have demonstrated inhibitory effects on enzymes overexpressed in cancer cells. The combination of the dioxo, oxazole, and phenyl groups creates multiple sites for modulating biological activity without compromising solubility or metabolic stability—key factors for drug candidates entering clinical trials.
As research progresses, the integration of machine learning models into drug discovery pipelines has accelerated the identification of novel derivatives with optimized properties. By leveraging large datasets containing known bioactive compounds alongside their physicochemical descriptors, 1, 3, -dioxo--, 2, -dihydro--, 1, H--isoindol--, -ylyl--, 2--((5--phenyl--) -1, 2--oxazol--( -3) --acetate CAS No. 2248399–43–9 can be prioritized based on predicted efficacy and safety profiles before experimental validation becomes necessary.
The potential applications of this compound extend beyond oncology; it may also serve as a precursor for developing treatments targeting neurological disorders or infectious diseases where heterocyclic scaffolds are known to play a crucial role. For instance, oxazole-containing molecules have shown efficacy against certain viral proteases due to their ability to mimic natural substrates while disrupting enzyme function through non-covalent interactions.
In conclusion, 1, 3, -dioxo–, 2–dihydro–,* H–* isoindol–* –ylyl–* –acetate derivative (CAS No.* 2248399–43–9) represents an exciting frontier in medicinal chemistry with significant untapped potential.* Its unique structural features combined with recent advances in synthetic methodologies make it a compelling subject for further investigation.* As our understanding grows,* so too will opportunities to harness its properties for developing next-generation therapeutics.* The journey from laboratory discovery to clinical application is long,* but compounds like this one hold promise for addressing unmet medical needs through innovative chemical design.*
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